dorsmanin A

描述

准备方法

Synthetic Routes and Reaction Conditions

Dorsmanin A can be isolated from the methanol extract of Dorstenia mannii twigs. The extraction process involves the use of solvents such as methanol, followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the Dorstenia mannii plant .

化学反应分析

Types of Reactions

Dorsmanin A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols .

科学研究应用

Chemical Properties and Structure

Dorsmanin A has the molecular formula and a molecular weight of approximately 336.37 g/mol. Its structure features a prenylated flavonoid backbone, which is significant for its biological activity. The compound's unique structural attributes contribute to its reactivity and interactions with biological systems.

Biological Activities

1. Antioxidant Properties

this compound exhibits notable antioxidant properties, making it a candidate for further research in oxidative stress-related conditions. Studies have shown that compounds with similar structures can effectively scavenge free radicals, thereby preventing cellular damage caused by oxidative stress .

2. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. This suggests its potential use in developing new antimicrobial agents to combat resistant strains of microorganisms .

3. Cytotoxic Effects

this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation as an antineoplastic agent . The mechanism involves disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels, leading to cell death .

Case Studies and Research Findings

Several studies have documented the applications of this compound across different fields:

作用机制

Dorsmanin A exerts its effects through various mechanisms, including:

Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress, protecting cells from damage.

相似化合物的比较

Similar Compounds

- Dorsmanin B

- Dorsmanin C

- Dorsmanin D

- Dorsmanin E

- Dorsmanin F

- Dorsmanin G

- Dorsmanin I

- 6,8-Diprenyleriodictyol

Uniqueness

Dorsmanin A is unique due to its specific prenylation pattern, which contributes to its distinct biological activities. Compared to other similar compounds, this compound has shown potent antimicrobial and antioxidant properties .

生物活性

Dorsmanin A is a naturally occurring chalcone derived from the Dorstenia genus, particularly noted for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a chalcone. Its structure features a biphenyl core with two hydroxyl groups and a carbonyl group, contributing to its biological activities. The compound's structural characteristics are crucial in determining its interaction with biological targets.

Biological Activities

This compound exhibits various biological activities, which can be categorized as follows:

1. Antioxidant Activity

- This compound has demonstrated significant antioxidant properties. It has been shown to inhibit low-density lipoprotein (LDL) oxidation, which is relevant for cardiovascular health. In studies, this compound exhibited an IC50 value of less than 1.0 μM, indicating potent antioxidant capacity .

2. Antimicrobial Activity

- Research indicates that this compound possesses antimicrobial properties against various pathogens. It has been tested against a range of microbial cultures, showing effectiveness comparable to standard antibiotics. For instance, the minimum lethal concentration (MLC) for this compound was established in comparative studies with other flavonoids isolated from Dorstenia species .

3. Anti-Diabetic Potential

- This compound has been evaluated for its potential in diabetes management through enzyme inhibition studies. It showed moderate inhibitory activity against α-glucosidase, which is crucial for controlling postprandial blood glucose levels .

4. Anti-Inflammatory Effects

- The compound also exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. Its mechanism involves the modulation of inflammatory pathways at the cellular level .

Case Studies and Research Findings

Several studies have highlighted the effects of this compound in various biological contexts:

Case Study 1: LDL Oxidation Inhibition

- In a study focusing on cardiovascular health, this compound was compared with butylated hydroxytoluene (BHT) in DPPH assays. Results indicated that this compound had superior antioxidant effects, making it a candidate for further exploration in cardiovascular disease prevention .

Case Study 2: Antimicrobial Efficacy

- A study conducted on methanol extracts from Dorstenia mannii revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggested its potential application in developing natural antimicrobial agents .

Case Study 3: Diabetes Management

- Research assessing the α-glucosidase inhibitory activity of this compound found it to have an IC50 value that positions it as a moderate inhibitor among tested compounds. This suggests its utility in managing diabetes through dietary supplementation or as part of therapeutic regimens .

Comparative Data Table

The following table summarizes the biological activities of this compound compared to other related compounds:

属性

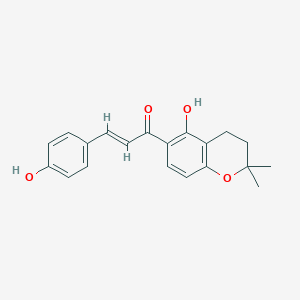

IUPAC Name |

(E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-10,21,23H,11-12H2,1-2H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSAJERKQRQHJR-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162229-27-8 | |

| Record name | Dorsmanin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162229278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the reported biological activity of Dorsmanin A?

A1: this compound, a prenylated chalcone, demonstrated notable antitrichomonal activity against Trichomonas gallinarum []. This activity was comparable to other prenylated flavonoids and even stronger than stigmasterol. Additionally, this compound displayed antioxidant properties, though less potent compared to the plant extracts from which it was isolated [].

Q2: Which plant species is this compound typically isolated from?

A2: this compound is primarily found in Dorstenia barteri, a plant species traditionally used for medicinal purposes [].

Q3: Are there any studies investigating the structure-activity relationship (SAR) of this compound?

A3: While specific SAR studies focusing solely on this compound are limited in the provided research, the comparative analysis of various isolated compounds from Dorstenia barteri provides some insights []. The research suggests that prenylated and geranylated chalcones, like this compound, exhibit considerable antitrichomonal activity, comparable to prenylated flavonoids []. This observation implies that the prenyl group might be a crucial structural feature for this specific activity.

Q4: What analytical methods are employed to identify and quantify this compound?

A4: Although the specific techniques are not detailed in the provided abstracts, it can be inferred that standard phytochemical isolation and characterization methods were employed. These likely include chromatographic techniques like column chromatography (using silica gel, ODS silica gel, and Sephadex LH-20) for isolation and purification, followed by spectroscopic analyses such as MS, 1H-NMR, and 13C-NMR for structural elucidation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。